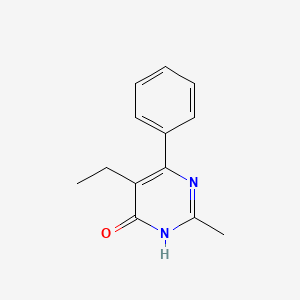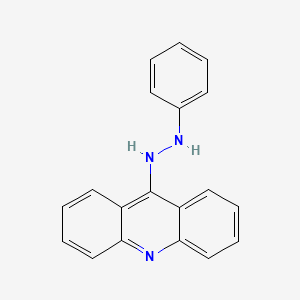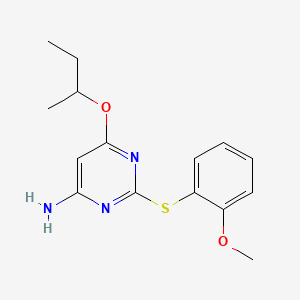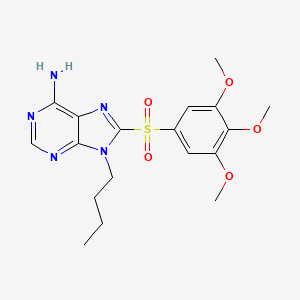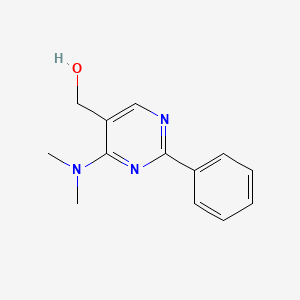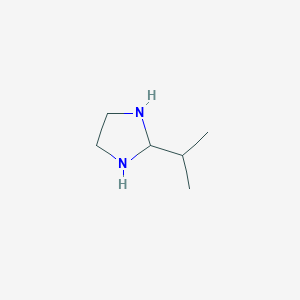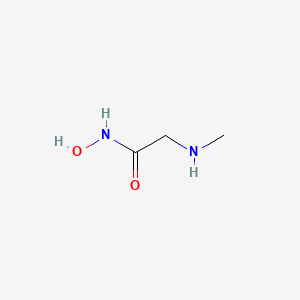
Acetamide, N-hydroxy-2-(methylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE can be achieved through several methods. One common approach involves the treatment of glycine ethyl ester hydrochloride with hydroxylamine . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and substituted derivatives of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE.
Scientific Research Applications
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: It serves as an intermediate in the study of enzyme inhibitors and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-HYDROXY-2-(METHYLAMINO)ACETAMIDE involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
Comparison with Similar Compounds
Similar Compounds
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE: is similar to other hydroxamic acids such as acetohydroxamic acid and benzohydroxamic acid.
N-Methylacetamide: Another related compound with similar structural features.
Uniqueness
N-HYDROXY-2-(METHYLAMINO)ACETAMIDE is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxylamine moiety allows it to participate in unique reactions that are not possible with other similar compounds.
Properties
CAS No. |
119280-41-0 |
|---|---|
Molecular Formula |
C3H8N2O2 |
Molecular Weight |
104.11 g/mol |
IUPAC Name |
N-hydroxy-2-(methylamino)acetamide |
InChI |
InChI=1S/C3H8N2O2/c1-4-2-3(6)5-7/h4,7H,2H2,1H3,(H,5,6) |
InChI Key |
RADJGGDAWUGNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


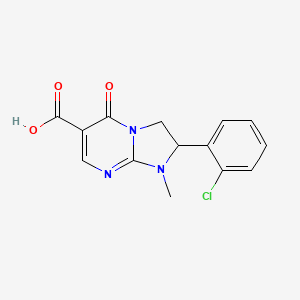
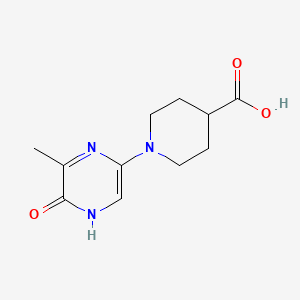

![9-[(Prop-2-yn-1-yl)sulfanyl]acridine](/img/structure/B12918910.png)


